molecular formula C15H12Br2O B8201950 2,7-Dibromo-9,9-dimethyl-9H-xanthene

2,7-Dibromo-9,9-dimethyl-9H-xanthene

Cat. No. B8201950
M. Wt: 368.06 g/mol
InChI Key: NVHOWSXDIDUIDZ-UHFFFAOYSA-N
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Description

2,7-Dibromo-9,9-dimethyl-9H-xanthene is a useful research compound. Its molecular formula is C15H12Br2O and its molecular weight is 368.06 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Asymmetrically Substituted Xanthenes : A study developed a concise synthesis of asymmetrically 4,5-disubstituted 9,9-dimethyl-9H-xanthenes, providing a convenient route to functionalized molecules based on the 9H-xanthene skeleton under mild reaction conditions. This indicates the compound's role in the synthesis of various functional molecules (Matsubara et al., 2014).

  • Stereoselective Synthesis : Rhodium/4,5-bis(2-oxazolinyl)xanthene complexes are used to synthesize stereoselective methoxycarbonylmethyl-rhodium(III) complexes and rhodacyclopentadiene complexes, indicating its role in the creation of specific complex structures (Uchimura et al., 2007).

  • Antioxidant Activities : 9H-xanthene-2,7-diols exhibit greater antioxidant activities than tocopherol with less cytotoxicity towards human fibroblasts, pointing to its potential in medical applications, especially as an antioxidant (Yamamura et al., 1995).

  • Thermodynamic Properties : Studies on the thermodynamic properties of 9,9-dimethylxanthene and its derivatives show that substituting hydrogen atoms with methyl and tert-butyl groups significantly affects its properties, indicating its potential in various thermodynamic applications (Freitas et al., 2017).

  • Bioimaging Applications : Silicon-substituted xanthene dyes offer new possibilities for imaging biological processes in living cells, including in vivo tumor imaging, triple-color neuronal activity imaging, and super-resolution microscopy, highlighting its importance in bioimaging technology (Kushida et al., 2015).

  • Molecular Hosts : New xanthene diacids and their derivatives can form large molecular hosts that can complex large guests, modifying their chemical properties and organizing binding sites, showing potential in creating large complex structures (Nowick et al., 1990).

  • Antitumor Activity : Xanthone derivatives, which are structurally related, show diverse biological effects, including antitumor activity, indicating its historical and ongoing importance in cancer therapy (Pinto et al., 2005).

properties

IUPAC Name

2,7-dibromo-9,9-dimethylxanthene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Br2O/c1-15(2)11-7-9(16)3-5-13(11)18-14-6-4-10(17)8-12(14)15/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVHOWSXDIDUIDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)Br)OC3=C1C=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Br2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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